molecular formula C6H10ClF2NO2 B2647673 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride CAS No. 2243509-76-2

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2647673
CAS No.: 2243509-76-2
M. Wt: 201.6
InChI Key: SOUCQGWACSXVHT-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a fluorinated piperidine derivative with a carboxylic acid functional group and a hydrochloride salt form. Its molecular formula is C₆H₈F₂NO₂·HCl, and its CAS registry number is 2829281-37-8 . This compound is structurally characterized by a six-membered piperidine ring substituted with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting metabolic or neurological disorders. Fluorine atoms are known to improve metabolic stability and bioavailability, which underscores its utility in medicinal chemistry .

Properties

IUPAC Name

4,4-difluoropiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-4(3-6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUCQGWACSXVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243509-76-2
Record name 4,4-difluoropiperidine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination reactions. The process begins with the preparation of piperidine derivatives, followed by fluorination using agents like DAST or sulfur tetrafluoride. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
4,4-Difluoropiperidine-2-carboxylic acid hydrochloride serves as an essential intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing histamine-3 receptor antagonists, which are promising candidates for treating neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia .

2. Orexin Receptor Antagonism:
Research has identified 4,4-difluoro piperidine derivatives as potential antagonists of orexin receptors. This mechanism is significant for treating conditions like obesity, sleep disorders, and drug dependency. The ability of these compounds to modulate orexin signaling pathways presents a novel therapeutic avenue .

3. Enzyme Inhibition:
The compound exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, suggesting its potential use in treating various neurological disorders .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is also utilized in the development of agrochemicals, particularly insecticides and herbicides. Its unique chemical properties make it a valuable starting material for synthesizing these compounds .

Case Study 1: Histamine-3 Receptor Antagonists

A study explored the synthesis of histamine-3 receptor antagonists using this compound as a building block. The resulting compounds demonstrated significant pharmacological activity, indicating their potential for treating cognitive disorders .

Case Study 2: Orexin Receptor Antagonists

Another investigation focused on the development of orexin receptor antagonists derived from 4,4-difluoropiperidine derivatives. These compounds showed promise in preclinical models for addressing obesity and sleep-related disorders .

Summary of Applications

Application AreaSpecific Use Cases
Pharmaceuticals Intermediate for drug synthesis; histamine-3 receptor antagonists; orexin receptor antagonism
Agrochemicals Development of insecticides and herbicides
Neurological Disorders Potential treatments for Alzheimer's disease, ADHD, schizophrenia

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Derivatives: (R)-1-(tert-Butoxycarbonyl)-4,4-Difluoropiperidine-2-carboxylic Acid

  • CAS : 2166008-44-0
  • Molecular Formula: C₁₁H₁₇F₂NO₄
  • Molecular Weight : 265.25 g/mol
  • Key Features :
    • The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine group, preventing unwanted reactions during synthesis.
    • This derivative is thermally stable and typically stored at 2–8°C to maintain integrity .
    • Purity levels up to 95% are commercially available, with pricing ranging from €396/100 mg to €4,576/5 g .
Parameter 4,4-Difluoropiperidine-2-carboxylic Acid Hydrochloride Boc-Protected Derivative
Solubility High (due to hydrochloride salt) Moderate (hydrophobic Boc group reduces aqueous solubility)
Stability Stable under acidic conditions Stable at low temperatures
Application Direct intermediate in drug synthesis Used in peptide coupling and multi-step organic synthesis

Pyrrolidine Analog: (S)-4,4-Difluoropyrrolidine-2-carboxylic Acid Hydrochloride

  • CAS : 1588480-37-8
  • Molecular Formula: C₅H₇F₂NO₂·HCl
  • Molecular Weight : 187.57 g/mol (free base)
  • Key Features :
    • Contains a five-membered pyrrolidine ring instead of piperidine, altering ring strain and conformational flexibility.
    • The smaller ring size may affect binding affinity to biological targets, such as enzymes or receptors .
Parameter This compound Pyrrolidine Analog
Ring Size Six-membered (piperidine) Five-membered (pyrrolidine)
Bioactivity Preferred for targets requiring larger ring conformations May suit compact binding pockets
Synthetic Utility Common in central nervous system drug candidates Limited commercial availability

Trifluoroacetic Acid Complex: 2,2,2-Trifluoroacetic Acid–4,4-Difluoropiperidine-2-carboxylic Acid (1:1)

  • CAS : 1628733-75-4
  • Molecular Formula: C₆H₈F₂NO₂·C₂HF₃O₂
  • Molecular Weight : 309.18 g/mol
  • Key Features: Forms a 1:1 adduct with trifluoroacetic acid (TFA), improving crystallinity and purification efficiency. TFA enhances solubility in organic solvents, facilitating reactions in non-polar environments .
Parameter This compound TFA Complex
Solubility High in water High in organic solvents (e.g., DCM, THF)
Purification Requires ion-exchange chromatography Crystallizes readily with TFA
Pharmaceutical Use Preferred for ionic formulations Used in API crystallization steps

Research Findings and Data Gaps

  • Stability : The hydrochloride salt demonstrates superior acid stability compared to free carboxylic acid forms, critical for oral drug formulations .
  • Toxicity: Limited data exist for acute or chronic toxicity; further in vivo studies are required .
  • Regulatory Status : Complies with safety standards under ATSDR and EPA guidelines, but specific hazard classifications remain undefined .

Biological Activity

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in pharmaceutical research, supported by data tables and relevant case studies.

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which enhances its chemical reactivity and biological activity. The compound serves as a building block in organic synthesis and has been utilized in various medicinal applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The fluorine atoms in the structure enhance binding affinity and selectivity towards these targets, which is crucial for its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound is employed in studies related to enzyme inhibitors, particularly those targeting the central nervous system. Its ability to inhibit specific enzymes can be leveraged for therapeutic applications in treating neurological disorders.

Receptor Antagonism

This compound has been investigated as an antagonist of orexin receptors. Orexin signaling plays a critical role in regulating sleep-wake cycles and energy homeostasis, making this compound a potential candidate for addressing sleep disorders and obesity .

Study on Antiviral Activity

In a study focused on dengue virus (DENV), derivatives of 4,4-Difluoropiperidine-2-carboxylic acid were tested for their inhibitory effects on host kinases AAK1 and GAK. The results demonstrated significant antiviral efficacy in human primary monocyte-derived dendritic cells, indicating the compound's potential for developing broad-spectrum antiviral therapies .

Cancer Research

Another area of investigation includes the compound's role in cancer therapy. It has been shown to reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a key player in multidrug resistance. Compounds derived from 4,4-Difluoropiperidine-2-carboxylic acid exhibited selective inhibition of P-gp ATPase activity, thus enhancing the efficacy of chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity Type Target Effect Reference
Enzyme InhibitionCNS-related enzymesInhibition leading to therapeutic effects
Receptor AntagonismOrexin receptorsModulation of sleep-wake cycles
Antiviral ActivityDENVSignificant reduction in viral replication
Cancer Resistance ReversalP-glycoprotein (P-gp)Enhanced drug efficacy

Q & A

Basic Research Questions

Q. What are the molecular formula, molecular weight, and recommended storage conditions for 4,4-difluoropiperidine-2-carboxylic acid hydrochloride?

  • Molecular Formula : C₆H₁₀ClF₂NO₂ (derived from structural data in ).
  • Molecular Weight : 197.62 g/mol (approximated from related piperidine derivatives; see for methodology).
  • Storage : Room temperature (20–25°C) in a tightly sealed container, protected from moisture and light, as recommended for structurally similar compounds .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Multi-step synthesis :

Step 1 : Fluorination of piperidine precursors using hydrogen chloride (HCl) in 1,4-dioxane at 20–50°C for 25 hours (adapted from ).

Step 2 : Carboxylic acid functionalization via nucleophilic substitution with potassium carbonate (K₂CO₃) in acetonitrile (0.33 hours at 20°C).

Step 3 : Purification via recrystallization or column chromatography to achieve ≥98% purity (as per pharmacopeial standards; ).

  • Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation during fluorination steps .

Q. How is the purity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify impurities (≤1.5% as per pharmacopeial guidelines; ).
  • NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorination patterns and structural integrity (refer to spectral databases like NIST Chemistry WebBook for validation; ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching C₆H₁₀ClF₂NO₂ .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in 4,4-difluoropiperidine derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines bond angles, dihedral fluorination patterns, and hydrochloride counterion positioning.
  • Case Study : Interpenetrating polymer networks (IPNs) of piperidine derivatives (e.g., diamondoid structures) reveal steric effects of fluorine substituents on crystal packing ( ).
  • Methodology : Crystallize the compound in ethanol/water mixtures at controlled pH (4–6) to avoid salt dissociation .

Q. What strategies address contradictions in spectral data for fluorinated piperidines?

  • Data Reconciliation :

  • Compare experimental ¹⁹F NMR shifts with computational models (e.g., density functional theory) to validate assignments.
  • Cross-reference IR carbonyl stretches (1700–1750 cm⁻¹) with synthetic intermediates to confirm carboxylic acid protonation states.
    • Example : Discrepancies in fluorine coupling constants (²J₆H-¹⁹F) may arise from solvent polarity; use deuterated DMSO or CDCl₃ for consistency .

Q. How is this compound utilized in enzyme inhibitor design?

  • Role as a Building Block :

  • The difluoropiperidine core mimics transition states in protease inhibition (e.g., HIV-1 protease) due to fluorine’s electronegativity and conformational rigidity.
  • Case Study : Analogous piperidine sulfonamides (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) demonstrate inhibitory activity against carbonic anhydrase isoforms ().
    • Methodology :
  • Couple the carboxylic acid moiety with pharmacophores via amide bonds (EDC/HOBt activation) to optimize binding affinity .

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